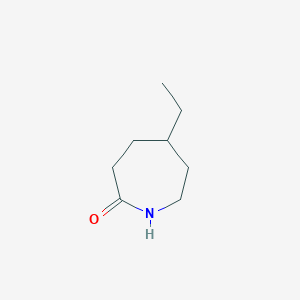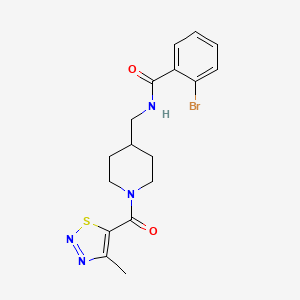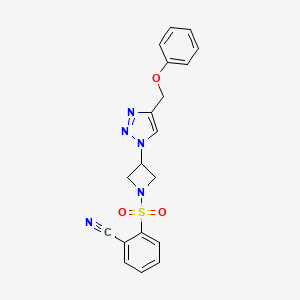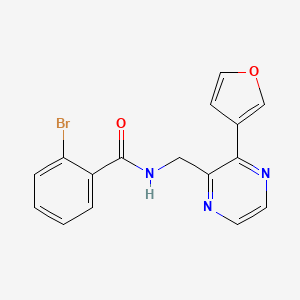![molecular formula C21H13F4N5O2 B2677116 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396629-77-8](/img/structure/B2677116.png)
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a valuable candidate for various applications.
準備方法
The synthesis of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the triazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to target proteins, potentially modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
When compared to similar compounds, 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
The presence of the trifluoromethoxy group in this compound enhances its chemical stability and reactivity, making it a more versatile compound for various applications.
特性
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O2/c22-15-8-1-2-10-17(15)30-19(16-9-3-4-11-26-16)18(28-29-30)20(31)27-13-6-5-7-14(12-13)32-21(23,24)25/h1-12H,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDSLUOZTWVMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2677037.png)

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2677040.png)


![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2677046.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2677048.png)
![1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2677050.png)

![N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2677053.png)

